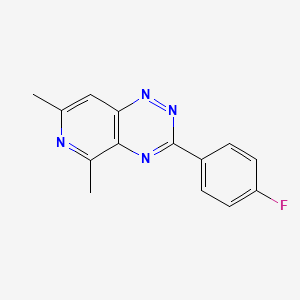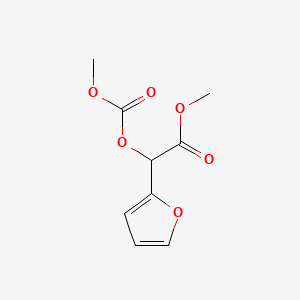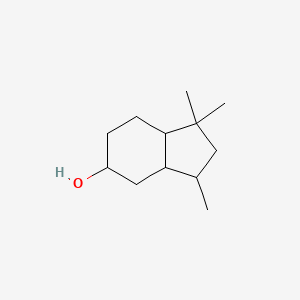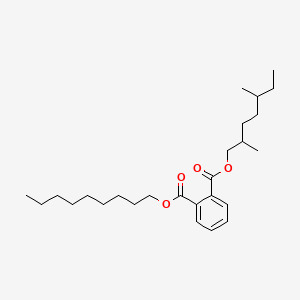
2,5-Dimethylheptyl nonyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylheptyl nonyl phthalate is a phthalate ester, which is a type of plasticizer used to increase the flexibility, transparency, durability, and longevity of plastic products. Phthalates are commonly used in a wide range of products, including polyvinyl chloride (PVC) plastics, cosmetics, and personal care products. The compound this compound is known for its unique chemical structure, which includes a benzene ring with two ester groups attached to it, along with a 2,5-dimethylheptyl group and a nonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylheptyl nonyl phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptyl alcohol and nonyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with 2,5-dimethylheptyl alcohol and nonyl alcohol in the presence of sulfuric acid as a catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 150-200°C, to ensure complete esterification.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain optimal temperature and pressure, and the product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylheptyl nonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid, 2,5-dimethylheptyl alcohol, and nonyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylheptyl nonyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer chemistry and material science to enhance the properties of polymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its toxicity and effects on the reproductive system.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylheptyl nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors, and altering their normal function. This can lead to disruptions in hormone-regulated processes, including reproduction and development.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylheptyl nonyl phthalate can be compared with other phthalate esters, such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products, known for its flexibility and durability.
Diisononyl phthalate (DINP): Similar to DEHP but with a different alkyl chain structure, used in a variety of plastic products.
Dibutyl phthalate (DBP): Used in personal care products and as a plasticizer in various applications.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its combination of 2,5-dimethylheptyl and nonyl groups provides a balance of flexibility and stability, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
85391-52-2 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-O-(2,5-dimethylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-8-9-10-11-14-19-29-25(27)23-15-12-13-16-24(23)26(28)30-20-22(4)18-17-21(3)6-2/h12-13,15-16,21-22H,5-11,14,17-20H2,1-4H3 |
InChI-Schlüssel |
NTBVTZQYXKJYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


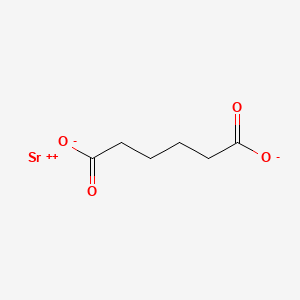
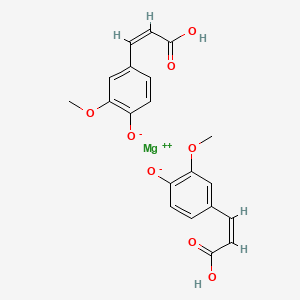
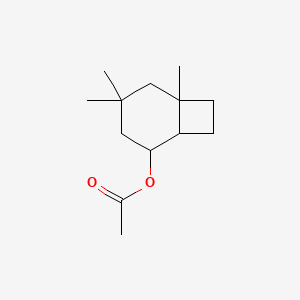



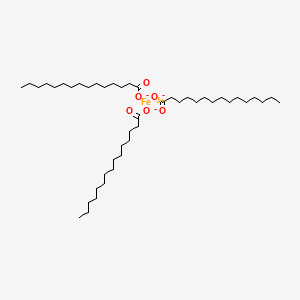
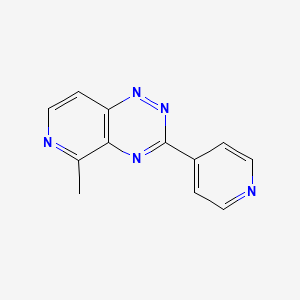

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
